7-N-(2-Oxoethyl)guanine
CAS No.: 73100-87-5
Cat. No.: VC15982394
Molecular Formula: C7H7N5O2
Molecular Weight: 193.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73100-87-5 |
|---|---|
| Molecular Formula | C7H7N5O2 |
| Molecular Weight | 193.16 g/mol |
| IUPAC Name | 2-(2-amino-6-oxo-1H-purin-7-yl)acetaldehyde |
| Standard InChI | InChI=1S/C7H7N5O2/c8-7-10-5-4(6(14)11-7)12(1-2-13)3-9-5/h2-3H,1H2,(H3,8,10,11,14) |
| Standard InChI Key | GWIQUBKMOOZLKY-UHFFFAOYSA-N |
| Canonical SMILES | C1=NC2=C(N1CC=O)C(=O)NC(=N2)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
7-N-(2-Oxoethyl)guanine, systematically named 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)acetaldehyde, is a purine derivative. Its IUPAC name, 2-(2-amino-6-oxo-1H-purin-7-yl)acetaldehyde, reflects the acetaldehyde substituent at the N7 position of guanine . The compound’s CAS registry number (73100-87-5) and synonyms, including 7-N-2-Oeg and DTXSID20223375, facilitate cross-referencing across databases .
Table 1: Physicochemical Properties of 7-N-(2-Oxoethyl)guanine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 193.16 g/mol | |
| Density | 1.84 g/cm³ | |
| Boiling Point | 545.7°C at 760 mmHg | |
| Flash Point | 283.8°C | |
| Exact Mass | 193.060 Da | |
| Polar Surface Area | 107.65 Ų |
Structural Elucidation
The compound’s 2D structure features a guanine core with a 2-oxoethyl side chain at the N7 position, confirmed by SMILES notation and InChIKey GWIQUBKMOOZLKY-UHFFFAOYSA-N . The 3D conformation, accessible via PubChem’s interactive model, reveals planar geometry at the purine ring and flexibility in the oxoethyl group .
Synthesis and Detection Methods
Endogenous and Exogenous Formation Pathways
7-OEG arises through two primary pathways:
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Endogenous Lipid Peroxidation: Reactive aldehydes like malondialdehyde, byproducts of lipid peroxidation, alkylate guanine at N7, forming 7-OEG as a stable adduct .
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Exogenous Carcinogen Exposure: Vinyl chloride (VC), metabolized to chloroethylene oxide (CEO), reacts with DNA to yield 7-OEG alongside other adducts .
Analytical Techniques for Quantification
The development of a sensitive LC-MS/MS method enabled precise differentiation between endogenous and VC-derived 7-OEG. Key steps include:
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Neutral Thermal Hydrolysis: Releases 7-OEG from DNA.
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Derivatization with o-t-Butylhydroxylamine: Forms a stable oxime adduct, enhancing detection sensitivity .
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Stable Isotope Labeling: Use of -VC allowed discrimination between background and exposure-induced adducts, achieving a limit of detection (LOD) of 1 fmol .
Biological Significance and Toxicological Implications
Role as a DNA Adduct Biomarker
N7-guanine adducts like 7-OEG are widely recognized as biomarkers for alkylating agent exposure. Despite their chemical instability (half-life < 24 hours in vivo), they provide critical insights into:
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Dose-Response Relationships: Linear correlation between VC exposure (≥50 ppm) and hepatic 7-OEG levels in rat models .
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Endogenous DNA Damage: Baseline 7-OEG levels in unexposed tissues reflect oxidative stress from lipid peroxidation .
Table 2: Comparative Analysis of 7-OEG Levels in VC-Exposed Rats
| Tissue | Endogenous 7-OEG (adducts/10⁸ nucleotides) | VC-Induced 7-OEG (adducts/10⁸ nucleotides) |
|---|---|---|
| Liver | 2.1 ± 0.3 | 18.7 ± 2.5 |
| Lung | 1.8 ± 0.2 | 12.4 ± 1.9 |
| Kidney | 1.5 ± 0.2 | 9.8 ± 1.3 |
Implications for Human Health and Risk Assessment
Occupational and Environmental Exposure
VC, a Group 1 human carcinogen, poses risks in occupational settings (e.g., PVC manufacturing) and near Superfund sites due to microbial degradation of chlorinated solvents . 7-OEG monitoring in blood or urine could serve as a non-invasive biomarker for VC exposure at sub-ppm concentrations.
Challenges in Biomarker Interpretation
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Background Variability: Endogenous 7-OEG complicates low-dose exposure assessments, necessitating isotope-based methods .
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Chemical Instability: Rapid depurination limits retrospective analysis, requiring immediate sample stabilization .
Future Directions and Research Gaps
Mechanistic Studies on Repair Pathways
Elucidating the role of base excision repair (BER) and AP endonucleases in processing 7-OEG-derived AP sites could identify therapeutic targets for preventing mutation accumulation.
Epidemiological Applications
Longitudinal studies correlating 7-OEG levels with cancer incidence in VC-exposed populations are needed to validate its prognostic utility.
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